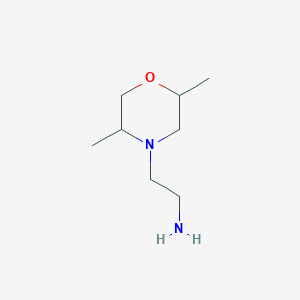

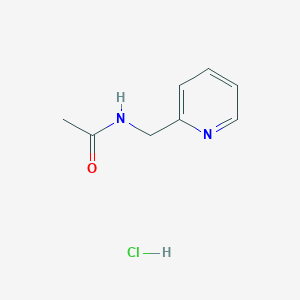

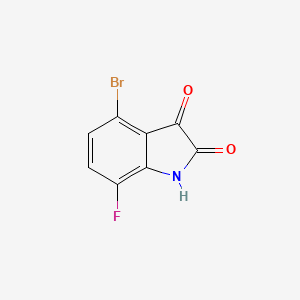

![molecular formula C11H9FN4O2 B1438888 8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 1105190-03-1](/img/structure/B1438888.png)

8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Overview

Description

Triazole analogues, which include compounds similar to the one you’re asking about, have significant biological and pharmacological properties . They are often used in medicinal chemistry due to their heterocyclic nature .

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . The process typically involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazine derivatives typically involve the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . The process typically involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Scientific Research Applications

Antitumor Activity and Cytotoxicity

A range of derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones have demonstrated significant in vitro cytotoxic activities against various human carcinoma cells. For instance, specific compounds within this class have shown strong affinity towards LS180 cancer cells and exhibited non-toxic behavior towards normal cell lines, highlighting their potential as selective antitumor agents. Furthermore, certain derivatives have been found to induce DNA strand breakage in cancer cell lines, suggesting mechanisms of action that could be leveraged for therapeutic purposes. The ability of these compounds to exhibit significant viability decreases in human peripheral blood myeloma cells and carcinoma cells underscores their potential in cancer therapy (Sztanke et al., 2007).

Lipophilicity and Drug-Likeness

The lipophilicity of novel antitumor and analgesic active derivatives has been assessed through reversed-phase high-performance liquid chromatography (RP-HPLC) and computational methods. These studies provide insights into the structural properties that contribute to the drug-likeness of these compounds, adhering to Lipinski's rule of five. This analysis is crucial for understanding the pharmacokinetics and potential oral activity of these compounds in humans, which is a key factor in drug development (Sztanke et al., 2010).

Thermal Stability

The thermal stability of analgesic active derivatives has been characterized, revealing that these compounds are stable at room temperature, an important consideration for medical application. The decomposition behavior of these compounds, observed through thermogravimetric analysis, highlights the thermal robustness of para isomers over ortho analogues, a finding that could influence the design of storage and formulation strategies for potential drug candidates (Bartyzel et al., 2016).

Synthetic Strategies and Chemical Reactivity

Research has also focused on developing synthetic strategies for constructing novel derivatives of this compound class, exploring their reactivity and potential for generating diverse structures with varying biological activities. These synthetic approaches enable the design of compounds with specific properties tailored for therapeutic applications, contributing to the expansion of the chemical space of drug-like molecules (Kravchenko et al., 2014).

Future Directions

properties

IUPAC Name |

8-(4-fluorophenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4O2/c12-7-1-3-8(4-2-7)15-5-6-16-10(18)9(17)13-14-11(15)16/h1-4H,5-6H2,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKFSCXZNDOMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)NN=C2N1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

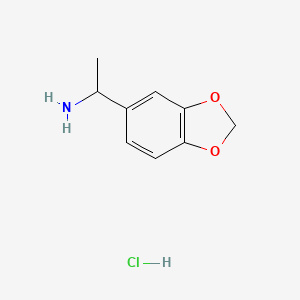

![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide](/img/structure/B1438808.png)

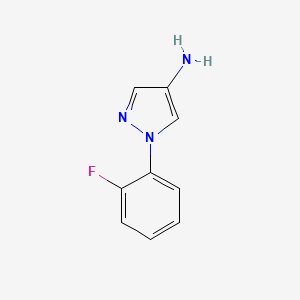

![1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1438818.png)

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1438824.png)

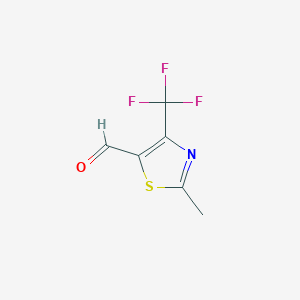

![3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438825.png)